molecular formula C12H11NO3 B1270936 1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 23789-88-0

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No. B1270936
CAS RN: 23789-88-0
M. Wt: 217.22 g/mol
InChI Key: ZSEJADLCFCHIGX-UHFFFAOYSA-N
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Description

“1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound . It is a derivative of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, which is known to be a novel HIV-1 integrase strand transfer inhibitor .


Synthesis Analysis

The synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid, a related compound, has been reported from 4-Hydroxyquinoline-3-carboxylic acid ethyl ester . A series of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were designed, synthesized, and biologically evaluated in vitro .


Molecular Structure Analysis

The molecular structure of this compound can be deduced by 1H and 13C NMR spectroscopy . The most potent analog, 14e, with low cellular cytotoxicity and high predicted blood-brain barrier permeability, could serve as a good structure for further modification .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429 . It is slightly soluble in DMSO and methanol .

Scientific Research Applications

1. HIV-1 Integrase Strand Transfer Inhibitor

  • Summary of Application: “1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is used as a novel HIV-1 integrase strand transfer inhibitor . This application is significant in the field of antiviral research, particularly in the development of treatments for HIV.

2. Synthesis of 1-Allyl-6-Chloro-4-Oxo-1,4-Dihydroquinoline-3-Carboxamide Derivatives

  • Summary of Application: This compound is used in the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives . These derivatives have been reported to harbor vast therapeutic potential.
  • Methods of Application: The researchers adopted a simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields .
  • Results or Outcomes: The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which can then be explored for their therapeutic potential .

3. Intermediate in the Synthesis of Ciprofloxacin Hydrochloride

  • Summary of Application: This compound is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .

4. Esterification Reaction

  • Summary of Application: Under acidic conditions, “1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” can undergo an esterification reaction to form ester compounds .

5. Synthesis of Other Organic Compounds

  • Summary of Application: “1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is an important intermediate compound often used in the synthesis of other organic compounds .

Future Directions

The future directions for this compound could involve the design and synthesis of its derivatives for biological evaluation. For instance, a small library of 4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives were designed, synthesized, and biologically evaluated in vitro .

properties

IUPAC Name

1-ethyl-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-13-7-9(12(15)16)11(14)8-5-3-4-6-10(8)13/h3-7H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEJADLCFCHIGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30364167
Record name 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

CAS RN

23789-88-0
Record name 1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30364167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Sato, H Kawakami, T Motomura… - Journal of medicinal …, 2009 - ACS Publications
Human immunodeficiency virus type 1 (HIV-1) integrase is a crucial target for antiretroviral drugs, and several keto−enol acid class (often referred to as diketo acid class) inhibitors have …
Number of citations: 148 pubs.acs.org
GN Lipunova, EV Nosova, MA Kravchenko… - Pharmaceutical …, 2004 - academia.edu
In recent years, statistics have shown a considerable increase in the incidence of tuberculosis, which has reached one of the first places with respect to lethality among patients with …
Number of citations: 5 www.academia.edu
H Yang, L Mei, P Wang, J Genereux, Y Wang, B Yi… - RSC …, 2017 - pubs.rsc.org
Reduced TiO2 (TiO2−X) materials with different crystallographic structures were prepared and characterized. Cat.IA, Cat.II-R, Cat.III-B are TiO2−X with anatase, rutile and brookite …
Number of citations: 25 pubs.rsc.org
R Aura, I Silvia, M Eleonora, H Gabriel - Acta Marisiensis-Seria Medica, 2015 - sciendo.com
Objective: Antibacterial quinolones represent an important class of pharmaceutical compounds that are widely used in therapy. Analytical methods that rely on their property to absorb …
Number of citations: 8 sciendo.com
V Sharma, R Das, DK Mehta, S Gupta… - Bioorganic & Medicinal …, 2022 - Elsevier
Quinolones are a type of bicyclic privileged building block with immense therapeutic potential. They are known for their crucial role in modulating numerous diseases conditions. In the …
Number of citations: 18 www.sciencedirect.com
TQ Mao, QQ He, ZY Wan, WX Chen, FE Chen… - Bioorganic & medicinal …, 2015 - Elsevier
A molecular hybridization approach is a powerful tool in the design of new molecules with improved affinity and efficacy. In this context, a series of diarylpyrimidine–quinolone hybrids …
Number of citations: 26 www.sciencedirect.com
ARP Costa, KN de Andrade, MLS Moreira… - Dyes and …, 2022 - Elsevier
4-quinolone derivatives are widely explored in Medicinal Chemistry for the development of drug candidates for the treatment of different pathologies. However, their optical properties …
Number of citations: 3 www.sciencedirect.com
A Medvedovici, DI Sora, S Ionescu… - Biomedical …, 2008 - Wiley Online Library
A bioequivalence study of two formulations containing norfloxacin was used for identification and assay of the metabolite of norfloxacin in human serum samples. The bioequivalence …
RE Khidre, IAM Radini… - Mini-Reviews in Organic …, 2019 - ingentaconnect.com
This review article represents a survey of the synthetic strategies leading to pyrazolyl quinolines. The synthetic methods are divided into two main groups based on the type of starting …
Number of citations: 5 www.ingentaconnect.com
DB Tiz, Ž Skok, M Durcik, T Tomašič, LP Mašič… - European journal of …, 2019 - Elsevier
ATP competitive inhibitors of DNA gyrase and topoisomerase IV have great therapeutic potential, but none of the described synthetic compounds has so far reached the market. To …
Number of citations: 35 www.sciencedirect.com

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